(2-Acetamidoacryloyl)carbamic acid
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Overview
Description
(2-Acetamidoacryloyl)carbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of both an acetamido group and an acryloyl group attached to the carbamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamidoacryloyl)carbamic acid typically involves the reaction of an appropriate amine with carbon dioxide. One common method is the reaction of an amine with carbon dioxide in the presence of a superbase, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitates the formation of the carbamic acid . The reaction conditions often include ambient pressure and temperature, and the use of polar aprotic solvents can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Acetamidoacryloyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and acryloyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
(2-Acetamidoacryloyl)carbamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Acetamidoacryloyl)carbamic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions often include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound of (2-Acetamidoacryloyl)carbamic acid, characterized by the presence of an amino and carboxyl group.
Ethyl carbamate: An ester derivative of carbamic acid, used in various industrial applications.
Urea: A compound with a similar functional group, widely used in fertilizers and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both acetamido and acryloyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
646071-99-0 |
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Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-acetamidoprop-2-enoylcarbamic acid |
InChI |
InChI=1S/C6H8N2O4/c1-3(7-4(2)9)5(10)8-6(11)12/h1H2,2H3,(H,7,9)(H,8,10)(H,11,12) |
InChI Key |
HPLKHHNRTGCVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NC(=O)O |
Origin of Product |
United States |
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